molecular formula C18H17N3O5 B2989819 3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941961-44-0

3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2989819
CAS No.: 941961-44-0
M. Wt: 355.35
InChI Key: OIKNADRKZLSMLZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 2-methoxyphenyl group and at the 5-position with a 3,4-dimethoxybenzamide moiety. This compound belongs to the 1,3,4-oxadiazole class, which is widely studied for its diverse pharmacological properties, including antifungal, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-23-13-7-5-4-6-12(13)17-20-21-18(26-17)19-16(22)11-8-9-14(24-2)15(10-11)25-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKNADRKZLSMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the benzamide moiety: The oxadiazole intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Scientific Research Applications

3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Class

LMM5 and LMM11
  • Structure :
    • LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Key Differences :
    • Both contain sulfamoyl substituents on the benzamide ring, unlike the target compound’s 3,4-dimethoxy groups.
    • LMM5 has a 4-methoxyphenylmethyl group on the oxadiazole, while LMM11 features a furan substituent.
  • Activity :
    • Exhibited potent antifungal activity against Candida albicans via thioredoxin reductase inhibition .
    • The sulfamoyl groups likely enhance enzyme binding but reduce lipophilicity compared to the methoxy-rich target compound.
3,4-Dimethoxy-N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Benzamide
  • Structure : Similar to the target compound but with a phenyl group instead of 2-methoxyphenyl on the oxadiazole.
  • Key Differences :
    • Absence of the 2-methoxy group on the oxadiazole-linked phenyl ring.
  • Activity :
    • While specific data are unavailable, the lack of the 2-methoxy substituent may reduce steric hindrance and alter binding to hydrophobic enzyme pockets .
4-Chloro-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
  • Structure : Features a 4-chloro substituent on the benzamide and a 4-methoxyphenyl group on the oxadiazole.
  • Key Differences :
    • Chlorine atom increases electronegativity compared to methoxy groups.
    • The 4-methoxyphenyl substituent may orient differently in binding sites than the 2-methoxyphenyl group.
  • Activity :
    • Likely exhibits altered potency and selectivity due to electronic effects of the chloro group .

Thiadiazole Analogs

2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide
  • Structure : Replaces the oxadiazole’s oxygen atom with sulfur (thiadiazole core).
  • Key Differences :
    • Sulfur increases the ring’s electron-withdrawing character and polarizability.
  • Activity :
    • Demonstrated insecticidal and fungicidal properties, suggesting sulfur enhances reactivity toward biological targets .
3,4-Dimethoxy-N-[5-(2-Methylbutan-2-yl)-1,3,4-Thiadiazol-2-yl]Benzamide
  • Structure : Thiadiazole core with a branched alkyl substituent.
  • Key Differences :
    • Bulky 2-methylbutan-2-yl group may hinder target binding compared to aromatic substituents.
  • Activity :
    • Alkyl groups likely improve metabolic stability but reduce aromatic π-π stacking interactions .

Sulfamoyl-Containing Analogs

4-[Butyl(ethyl)Sulfamoyl]-N-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
  • Structure : Incorporates a sulfamoyl group at the benzamide’s 4-position.
  • Key Differences :
    • Sulfamoyl moiety introduces hydrogen-bonding capability absent in the target compound.

Research Findings and Implications

  • Methoxy Groups : The 3,4-dimethoxy and 2-methoxy substituents in the target compound enhance lipophilicity, favoring penetration into fungal membranes or hydrophobic enzyme pockets .
  • Heterocycle Choice : Oxadiazole derivatives generally show better metabolic stability than thiadiazoles, but thiadiazoles may exhibit stronger electrophilic reactivity .
  • Substituent Effects : Sulfamoyl groups (LMM5/LMM11) improve enzyme inhibition but may reduce bioavailability due to higher polarity .

Biological Activity

3,4-Dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the oxadiazole ring followed by coupling with a benzamide derivative. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : This is achieved by reacting a suitable phenyl hydrazine with an appropriate carboxylic acid derivative.
  • Coupling with Benzamide : The resultant oxadiazole is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of methoxy groups enhances its lipophilicity and binding affinity to specific receptors or enzymes involved in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study reported an IC50 value of 3.1 µM against the MCF-7 breast cancer cell line for related compounds .

CompoundCell LineIC50 (µM)
This compoundMCF-73.1
Related Oxadiazole DerivativeVarious0.49 - 48.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 8 µM against Enterococcus faecalis .

Case Studies

  • Antiproliferative Activity : A study evaluated various oxadiazole derivatives for their antiproliferative effects on cancer cell lines. The results indicated that modifications in substituents significantly influenced their biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
  • Selective Activity Against Bacterial Strains : Another study focused on the antibacterial properties of methoxy-substituted oxadiazoles. The findings suggested that specific substitutions improved efficacy against resistant bacterial strains .

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